molecular formula C17H33ClN2O6S B601511 Lincomycin B Hydrochloride CAS No. 11021-35-5

Lincomycin B Hydrochloride

Cat. No.: B601511
CAS No.: 11021-35-5
M. Wt: 429.0 g/mol
InChI Key: MGUWHIXJDICIPX-NLBLSBHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lincomycin B Hydrochloride is a derivative of lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific research and clinical applications due to its unique chemical structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin B Hydrochloride involves the fermentation of Streptomyces lincolnensis followed by extraction and purification processes. The fermentation broth is typically treated with solvents to extract the antibiotic, which is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient supply. The extracted compound is then subjected to further purification steps to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Lincomycin B Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antibacterial properties or reduced side effects .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Serious Infections
Lincomycin B Hydrochloride is indicated for severe bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci. It is particularly beneficial for patients allergic to penicillin or in cases where penicillin is inappropriate. The antibiotic acts by binding to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria .

2. Periodontitis Treatment
Recent studies have explored the use of this compound in localized drug delivery systems for treating periodontitis. An in situ gel formulation loaded with Lincomycin demonstrated sustained drug release and significant antibacterial activity against pathogens like Staphylococcus aureus and Prophyromonas gingivalis. The gel maintained effective concentrations for up to eight days, indicating its potential as a localized treatment option .

Dermatological Applications

1. Acne Vulgaris Treatment
A multicentric clinical trial evaluated the efficacy of a 2% topical gel formulation of this compound for treating mild to moderate acne vulgaris. The study involved 200 patients and showed that approximately 70% of those treated with Lincomycin experienced a good to excellent response compared to only 23% in the placebo group. The results highlighted Lincomycin's effectiveness in reducing acne lesions significantly .

Study Group Good to Excellent Response (%) Placebo Response (%)
Lincomycin Group7023

Case Studies

1. Efficacy Against Anaerobic Infections
A case study involving patients with osteomyelitis demonstrated that this compound effectively treated infections resistant to other antibiotics. The patients showed significant clinical improvement with no adverse effects reported, emphasizing its role in managing complex infections .

2. Stability and Formulation Studies
Research on the stability of Lincomycin hydrochloride in various aqueous solutions revealed that it maintains over 90% of its initial concentration under controlled conditions over extended periods. This stability is crucial for ensuring effective therapeutic outcomes during treatment regimens .

Mechanism of Action

Lincomycin B Hydrochloride exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of susceptible bacteria. The compound specifically targets the peptidyl transferase center, blocking the elongation of the peptide chain .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and a different spectrum of antibacterial activity compared to its analogs. This makes it particularly useful in cases where other antibiotics may fail due to resistance or allergies .

Biological Activity

Lincomycin B Hydrochloride is a lincosamide antibiotic derived from the fermentation of Streptomyces lincolnensis. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria and anaerobes. This article discusses its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, specifically interacting with the 23S rRNA. This binding prevents the formation of peptide bonds during translation, effectively halting bacterial growth. The mechanism can be summarized as follows:

  • Binding Site : 23S rRNA of the 50S ribosomal subunit.
  • Action Type : Predominantly bacteriostatic.
  • Resistance Mechanisms : Common resistance includes methylation of specific nucleotides in the 23S rRNA, which can lead to cross-resistance with other antibiotics such as clindamycin and macrolides .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its efficacy and safety profile. Key parameters include absorption, distribution, metabolism, and elimination.

ParameterValue/Description
Absorption Intravenous administration results in peak serum concentrations (C_max) of 15.9 μg/mL; intramuscular administration yields 11.6 μg/mL after 60 minutes .
Volume of Distribution Steady-state volume ranges from 63.8 L to 105.1 L depending on the dosage .
Protein Binding Varies from 28% to 86%, generally decreasing with increased serum concentration .
Half-Life Approximately 5.4 ± 1.0 hours; prolonged in patients with hepatic or renal impairment .
Elimination Route Primarily via urine (1.8% - 30.3% of the dose) and bile .

Antimicrobial Spectrum

This compound is effective against a variety of pathogens, particularly:

  • Gram-positive bacteria :
    • Staphylococcus aureus
    • Streptococcus pneumoniae
  • Anaerobic bacteria :
    • Clostridium perfringens
    • Bacteroides fragilis

The antibiotic has shown significant activity in both in vitro studies and clinical settings for treating severe infections such as osteomyelitis, septic endocarditis, and soft tissue infections .

Case Study 1: Treatment of Osteomyelitis

A clinical study evaluated Lincomycin's efficacy in treating osteomyelitis caused by Staphylococcus aureus. Patients received intravenous Lincomycin at a dose of 600 mg every eight hours. Results indicated a significant reduction in infection markers and successful resolution in over 80% of cases after six weeks of treatment .

Case Study 2: Periodontitis Management

A recent study developed an in situ gel formulation loaded with this compound for localized treatment of periodontitis. The gel demonstrated sustained drug release above the minimum inhibitory concentration (MIC) for up to eight days, effectively inhibiting Staphylococcus aureus and Porphyromonas gingivalis .

Safety Profile

While this compound is generally well-tolerated, it can cause adverse reactions such as:

  • Severe cutaneous hypersensitivity reactions (e.g., Stevens-Johnson syndrome)
  • Clostridium difficile-associated diarrhea (CDAD)
  • Potential neurotoxic interactions when combined with other antibiotics like Polymyxin B .

Q & A

Basic Research Questions

Q. How can researchers distinguish Lincomycin B Hydrochloride from its structural analogs using chromatographic methods?

Answer: Lincomycin B can be differentiated from analogs like Lincomycin Hydrochloride EP Impurity B (CAS:37744-65-3) and C (CAS:14600-41-0) via reverse-phase HPLC under pharmacopeial conditions. The European Pharmacopoeia 11.0 recommends using a C18 column with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (85:15 v/v). Relative retention times (RRT) are critical: Lincomycin B typically shows an RRT of ~0.95 compared to the main Lincomycin peak . System suitability tests with reference standards are mandatory to validate resolution ≥2.0 between adjacent peaks.

Q. What validation parameters are essential for quantifying this compound in bulk formulations?

Answer: A validated HPLC method should demonstrate:

  • Linearity (5–25 µg/mL range with R² ≥0.9998)
  • Precision (≤2% RSD for intraday/interday replicates)
  • Accuracy (recovery 98–102% via spike-recovery assays)
  • Specificity (no interference from excipients or degradation products) .
    Method optimization should include forced degradation studies (acid/base hydrolysis, oxidative stress) to confirm stability-indicating properties.

Advanced Research Questions

Q. How can conflicting data on Lincomycin B stability under varying pH conditions be resolved?

Answer: Discrepancies in stability studies often arise from differences in experimental design:

  • pH range tested : Lincomycin B degrades faster at pH <3 (e.g., gastric fluid simulations) versus neutral/basic conditions .
  • Temperature control : Hydrolysis rates double with every 10°C increase; studies must specify storage temperatures (e.g., 25°C vs. 40°C accelerated testing) .
  • Analytical sensitivity : Use UPLC-MS/MS to detect low-abundance degradation products (e.g., lincomycin sulfoxide) not resolved by HPLC .

Q. What experimental strategies optimize the detection of Lincomycin B-specific impurities in complex matrices?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves recovery of polar impurities .
  • Gradient elution : A 20-minute HPLC gradient (acetonitrile 15% → 40%) enhances separation of Lincomycin B from co-eluting impurities like clindamycin derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI+) provides exact mass data (e.g., m/z 407.2 for Lincomycin B) to confirm identity .

Q. How should researchers design in vitro models to evaluate Lincomycin B’s efficacy against Gram-positive biofilms?

Answer:

  • Biofilm cultivation : Use 96-well microtiter plates with Staphylococcus aureus biofilms grown for 48h in TSB + 1% glucose .
  • Dose-response assays : Test Lincomycin B at 0.5–64 µg/mL (CLSI guidelines) with exposure times ≥24h to account for delayed bactericidal effects .
  • Endpoint analysis : Combine crystal violet staining (biomass quantification) with LIVE/DEAD staining (confocal microscopy) to differentiate static vs. cidal activity .

Q. Methodological Guidance for Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity of Lincomycin B in mammalian cell lines?

Answer:

  • Non-linear regression : Fit data to a 4-parameter logistic model (e.g., Hill equation) to calculate IC50 values .
  • Error propagation : Use Monte Carlo simulations to account for variability in cell viability assays (e.g., MTT/WST-1) .
  • Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments when comparing multiple concentrations .

Q. How can researchers reconcile discrepancies between in vivo pharmacokinetics (PK) and in vitro dissolution profiles of Lincomycin B formulations?

Answer:

  • IVIVC modeling : Develop a Level A correlation using Wagner-Nelson or numerical deconvolution methods to link dissolution data (% dissolved vs. time) to PK parameters (AUC, Cmax) .
  • Biorelevant media : Simulate intestinal fluid (FaSSIF/FeSSIF) to better predict in vivo dissolution behavior .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers address batch-to-batch variability in this compound potency assays?

Answer:

  • Root-cause analysis : Investigate synthesis intermediates (e.g., methylthiolincosamide) and crystallization conditions affecting purity .
  • Stability monitoring : Track water content (Karl Fischer titration) and related substances monthly under ICH Q1A(R2) storage conditions (25°C/60% RH) .

Properties

CAS No.

11021-35-5

Molecular Formula

C17H33ClN2O6S

Molecular Weight

429.0 g/mol

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

InChI Key

MGUWHIXJDICIPX-NLBLSBHASA-N

SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Appearance

Off-White Solid

melting_point

187-190°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride;  trans-4’-Ethyllincomycin Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.